molecular formula C54H50N2O8 B12296695 rel-(3R,4S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-phenylpiperidine-3-carboxylic acid

rel-(3R,4S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-phenylpiperidine-3-carboxylic acid

Cat. No.: B12296695
M. Wt: 855.0 g/mol
InChI Key: YSQLSPJQLRTOOF-YMCFOAEHSA-N
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Description

rel-(3R,4S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-phenylpiperidine-3-carboxylic acid: is a complex organic compound characterized by its unique structural features. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-(3R,4S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-phenylpiperidine-3-carboxylic acid typically involves multiple steps, including the protection of functional groups, formation of the piperidine ring, and introduction of the fluorenylmethoxycarbonyl (Fmoc) group. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

rel-(3R,4S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-phenylpiperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Palladium on carbon, platinum oxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

rel-(3R,4S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-phenylpiperidine-3-carboxylic acid is utilized in various fields of scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rel-(3R,4S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-phenylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • rel-(3R,4S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-phenylpiperidine-3-carboxylic acid
  • (3R,4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxy-6-methylheptanoic acid

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of the fluorenylmethoxycarbonyl group. These features confer distinct chemical properties and reactivity patterns, making it valuable for various research applications.

Properties

Molecular Formula

C54H50N2O8

Molecular Weight

855.0 g/mol

IUPAC Name

(3R,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid;(3S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid

InChI

InChI=1S/2C27H25NO4/c2*29-26(30)24-16-28(15-14-19(24)18-8-2-1-3-9-18)27(31)32-17-25-22-12-6-4-10-20(22)21-11-5-7-13-23(21)25/h2*1-13,19,24-25H,14-17H2,(H,29,30)/t2*19-,24+/m10/s1

InChI Key

YSQLSPJQLRTOOF-YMCFOAEHSA-N

Isomeric SMILES

C1CN(C[C@H]([C@@H]1C2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35.C1CN(C[C@@H]([C@H]1C2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Canonical SMILES

C1CN(CC(C1C2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35.C1CN(CC(C1C2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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